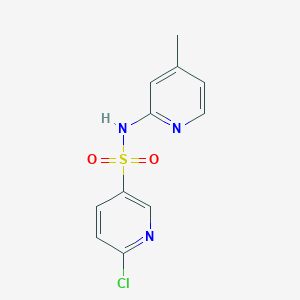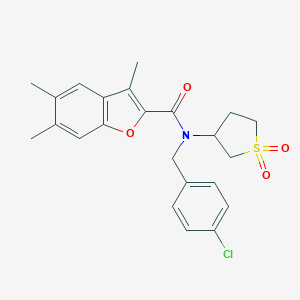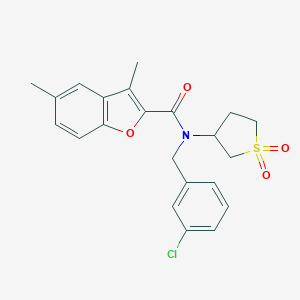
6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a pyridine ring substituted with a chlorine atom and a sulfonamide group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyridine with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions. Common bases used include triethylamine or pyridine itself.
Methylation: The methyl group is introduced via alkylation, often using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are typical.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as an antibacterial agent due to the presence of the sulfonamide group.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide primarily involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents on the aromatic ring.
Sulfadiazine: Features a pyrimidine ring instead of a pyridine ring, used in treating bacterial infections.
Sulfisoxazole: Contains an isoxazole ring, also used as an antibacterial agent.
Uniqueness
6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides. Its chlorine and methyl groups can influence its reactivity and interaction with biological targets, potentially leading to unique applications and effects.
Properties
CAS No. |
622799-38-6 |
|---|---|
Molecular Formula |
C11H10ClN3O2S |
Molecular Weight |
283.73g/mol |
IUPAC Name |
6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c1-8-4-5-13-11(6-8)15-18(16,17)9-2-3-10(12)14-7-9/h2-7H,1H3,(H,13,15) |
InChI Key |
YAQYVLHZWCEJFU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
solubility |
26.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione](/img/structure/B385277.png)
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate](/img/structure/B385278.png)
![(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B385279.png)
![2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385282.png)
![1-(3-Butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385288.png)
![2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385289.png)
![ethyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385290.png)
![ethyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385291.png)
![ETHYL 2-{3,9-DIOXO-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B385292.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385294.png)
![1-(3-ethoxy-4-hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385295.png)
![3-ethoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385297.png)


